3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride
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Overview
Description
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol It is characterized by the presence of two fluorine atoms, a sulfonyl chloride group, and a highly branched carbon skeleton
Preparation Methods
The synthesis of 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2,2-dimethylpropane with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar compounds to 3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride include:
3,3-Difluoro-2,2-dimethylpropane-1-sulfonic acid: This compound differs by having a sulfonic acid group instead of a sulfonyl chloride group.
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl fluoride: This compound has a sulfonyl fluoride group instead of a sulfonyl chloride group.
3,3-Difluoro-2,2-dimethylpropane-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, which are valuable in various applications.
Properties
IUPAC Name |
3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-5(2,4(7)8)3-11(6,9)10/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWPNUGBFGDLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781448-62-1 |
Source
|
Record name | 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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